molecular formula C8H11BrN2O B12468636 6-bromo-2-methoxy-N,N-dimethylpyridin-3-amine

6-bromo-2-methoxy-N,N-dimethylpyridin-3-amine

Cat. No.: B12468636
M. Wt: 231.09 g/mol
InChI Key: JFYTZWBBTFVIFF-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxy-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C8H11BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methoxy-N,N-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed reactions between 5-bromo-2-methylpyridin-3-amine and arylboronic acids . The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, in a solvent mixture of 1,4-dioxane and water, with potassium phosphate as a base. The reaction is carried out under reflux conditions at 90°C for 18 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxy-N,N-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and other atoms in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides.

Mechanism of Action

The mechanism of action of 6-bromo-2-methoxy-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methoxy-N,N-dimethylpyridin-3-amine is unique due to the presence of both the bromine and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

6-bromo-2-methoxy-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C8H11BrN2O/c1-11(2)6-4-5-7(9)10-8(6)12-3/h4-5H,1-3H3

InChI Key

JFYTZWBBTFVIFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(C=C1)Br)OC

Origin of Product

United States

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